
2,2-Dimethyl-1,3-dioxolane-4-butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-isopropylidene hexanonitrile is an organic compound characterized by its nitrile functional group and a unique isopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4,5-isopropylidene hexanonitrile can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with a cyanide source under controlled conditions. For instance, the reaction of 4,5-isopropylidene hexanone with sodium cyanide in the presence of a suitable catalyst can yield the desired nitrile compound. The reaction typically requires anhydrous conditions and may be carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-4,5-isopropylidene hexanonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-isopropylidene hexanonitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Reduction: Commonly carried out with lithium aluminum hydride in anhydrous ether.
Substitution: Reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,5-isopropylidene hexanonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4,5-isopropylidene hexanonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: A simpler nitrile compound with a straight-chain structure.
Isopropylidene derivatives: Compounds with similar isopropylidene groups but different functional groups.
Properties
CAS No. |
132619-82-0 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanenitrile |
InChI |
InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3 |
InChI Key |
WBUXGNPHKATBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


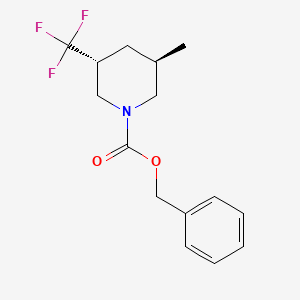
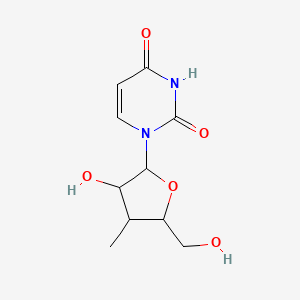
![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
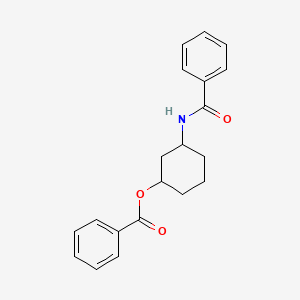
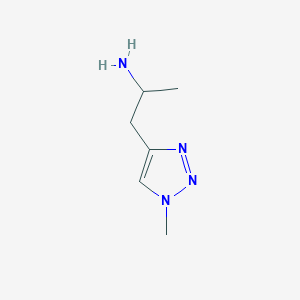
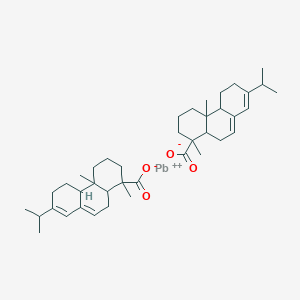
![2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B12104808.png)
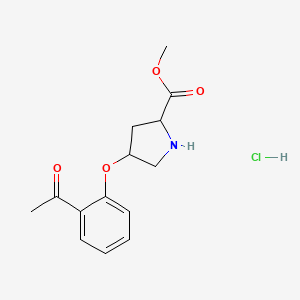
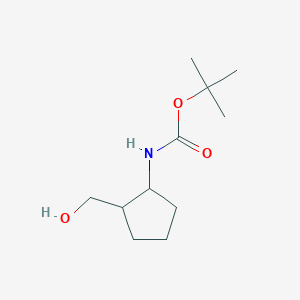
![L-Tyrosine, 3,5-dichloro-O-[(2-phenyl-7-benzoxazolyl)methyl]-, methylester, monohydrochloride](/img/structure/B12104837.png)
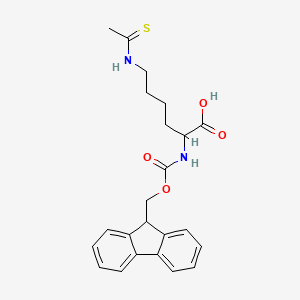
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)
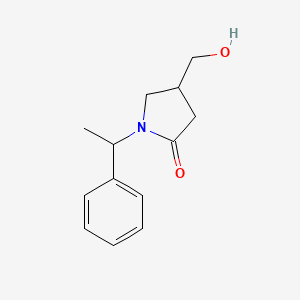
![8,11-Dibromoacenaphtho[1,2-b]quinoxaline](/img/structure/B12104872.png)
